N-Caffeoyl-L-aspartic acid

Description

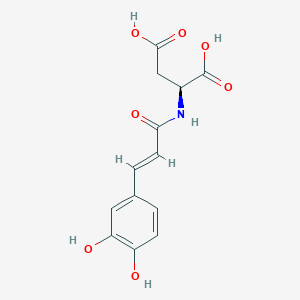

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHFZQQNJPOYRC-KHVHVRLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801158585 | |

| Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860295-20-1 | |

| Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860295-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Caffeoyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CAFFEOYL-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9629A6NZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Phenolic Compound and Amino Acid Chemistry

N-Caffeoyl-L-aspartic acid belongs to a class of compounds known as N-phenylpropenoyl-L-amino acids. researchgate.net It is a conjugate of a hydroxycinnamic acid (caffeic acid) and an amino acid (L-aspartic acid). chemfont.caphytohub.eu Phenolic compounds, such as caffeic acid, are characterized by an aromatic ring bearing one or more hydroxyl groups and are widely distributed in plants. mdpi.com They are synthesized through the shikimic acid and phenylpropanoid pathways. frontiersin.org Caffeic acid itself is recognized for its antioxidant properties due to the two phenolic hydroxyl groups on its catechol structure, which can act as hydrogen donors to neutralize free radicals. mdpi.com

Amino acids are the fundamental building blocks of proteins. L-aspartic acid is a non-essential amino acid, meaning it can be synthesized by the human body. wikipedia.org It features two carboxylic acid groups, contributing to its acidic nature. chemfont.ca The formation of this compound involves the creation of a stable amide bond between the carboxyl group of caffeic acid and the amino group of L-aspartic acid. researchgate.netmdpi.com This covalent linkage differentiates it from non-covalent interactions often observed between phenolics and proteins. rsc.org The resulting conjugate possesses a unique molecular framework that incorporates the structural features of both its parent molecules.

The table below summarizes the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C13H13NO7 | nih.gov |

| Molecular Weight | 295.24 g/mol | nih.govnih.gov |

| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid | nih.gov |

| Synonyms | N-(E)-Caffeoyl-L-aspartic acid, Caffeoyl aspartate | chemfont.canih.gov |

Significance in Natural Product Research

Presence in Plant-Based Matrices

This compound has been identified in several plant species, most notably within cocoa and coffee, and is a significant component of the phenolic profile in specific parts of these plants.

This compound is a well-documented constituent of Theobroma cacao (cocoa) beans and their by-products. nih.govnih.gov It is found in both fermented and unfermented cocoa beans and has been identified in various parts of the bean and its derivatives, including the nibs and shells. researchgate.netmdpi.com The compound is present as both a soluble free phenolic and as a component bound within larger molecules like high molecular weight (HMW) melanoidins, which are formed during roasting. nih.govresearchgate.net Studies have confirmed its presence in different cocoa varieties, such as Trinitario, Criollo, and Forastero. nih.govnih.gov

While this compound is a characteristic compound in cocoa, the profile of N-phenylpropenoyl-L-amino acids in coffee beans is different. mdpi.com Research on green coffee beans of both Coffea arabica and Coffea canephora (Robusta) has identified other related compounds, such as caffeoyl-N-phenylalanine, p-coumaroyl-N-tyrosine, and caffeoyl-N-tyrosine. mdpi.com Although often referred to as a "coffee tannic acid," detailed analyses primarily confirm the presence of other hydroxycinnamoyl-amino acid conjugates in coffee rather than this compound itself. mdpi.comsmolecule.com

In certain plant matrices, this compound is not just present but is one of the most abundant NPAs.

Cocoa Seeds: In the mature seeds of Theobroma cacao cv. Trinitario, N-caffeoyl-L-aspartate is a notable NPA alongside clovamide and others. nih.gov

Cocoa Bean Fractions: In the high molecular weight (HMW) melanoidin fractions isolated from both Criollo and Forastero cocoa beans, this compound was identified as one of the main soluble free phenolics (SFPs). nih.govresearchgate.netpolito.it

Cocoa Bean Shells: Studies on cocoa bean shells, a major by-product of cocoa processing, have identified N-caffeoyl-L-aspartate as the primary NPA. nih.gov In some analyses, NPAs constituted a significant portion (up to 19.5%) of the total bioactive compounds in the shells. mdpi.com One study reported its concentration in non-digested cocoa shell flour at 19.1 mg per 100 g. csic.es

Quantitative Variation in Natural Sources

The amount of this compound can vary significantly based on how the plant material is processed after harvesting and on its genetic and geographical origin.

Roasting is a critical step in cocoa production that develops flavor but also significantly alters the chemical composition, including the content of phenolic compounds. nih.gov The thermal process leads to the degradation and transformation of many heat-sensitive molecules.

Research shows that increasing roasting temperatures for cocoa beans leads to a decline in the content of soluble free phenolics, which includes this compound. nih.govresearchgate.net For instance, roasting cocoa beans at temperatures between 110°C and 150°C resulted in a decrease in SFPs, while the concentration of bound phenolics within melanoidins increased. nih.govpolito.it A similar dramatic reduction has been observed for the related NPA, clovamide, with its content decreasing by up to 59% during roasting. uniupo.itresearchgate.net This suggests that while the free form of the compound may decrease, some of it becomes incorporated into larger polymeric structures.

Table 1: Effect of Roasting on Phenolic Fractions in Cocoa Beans

| Roasting Temperature | Effect on Soluble Free Phenolics (including this compound) | Effect on Bound Phenolics | Reference |

|---|---|---|---|

| 110°C to 150°C | Decline | Increment | nih.govresearchgate.net |

The concentration of this compound is also dependent on the specific variety of the plant and the region where it was grown.

Cocoa Varieties: Studies comparing different cocoa bean varieties have shown significant quantitative differences. The HMW fractions of unroasted Criollo beans, for example, exhibited the highest content of soluble free phenolics like this compound compared to Forastero beans. nih.govresearchgate.net

Geographic Origin: The geographical source of cocoa beans has a clear impact on the phenolic profile. An analysis of cocoa bean shells from various American countries found that samples from Mexico contained the highest concentrations of N-caffeoyl-L-aspartate, which was identified as a key marker for distinguishing between samples from different origins. nih.gov Similarly, the content of the related NPA, clovamide, was found to be highest in cocoa beans from Ghana compared to those from an Arriba variety. uniupo.itresearchgate.net

Table 2: N-Caffeoyl-L-aspartate Content in Cocoa Bean Shells by Origin

| Geographic Origin | Relative N-Caffeoyl-L-aspartate Concentration | Reference |

|---|---|---|

| Mexico | Highest | nih.gov |

| Jamaica | Intermediate | nih.gov |

| Brazil | Lowest | nih.gov |

Compound Names Mentioned

Biosynthesis and Biotransformation

Endogenous Biosynthetic Pathways

The endogenous synthesis of N-Caffeoyl-L-aspartic acid within organisms, particularly plants, is characterized by the formation of a stable amide bond between caffeic acid and the amino acid L-aspartic acid.

The fundamental reaction for the synthesis of this compound is the formation of an amide bond, a type of covalent chemical bond that links a carbonyl group (C=O) to a nitrogen atom (N). This process is a condensation reaction, where the carboxyl group of caffeic acid joins with the amino group of L-aspartic acid, resulting in the release of a water molecule. mdpi.comfiveable.me While this can be achieved through chemical synthesis, for instance by reacting L-aspartic acid with caffeoyl chloride, the biological synthesis relies on enzymatic catalysis. smolecule.com

The biosynthesis of N-phenylpropenoyl-L-amino acids, the class of compounds to which this compound belongs, is catalyzed by specific enzymes known as transferases. smolecule.com These enzymes typically belong to the BAHD acyl-CoA transferase family. nih.govfrontiersin.org The mechanism involves the transfer of a hydroxycinnamoyl group (like caffeic acid), which has been activated as a Coenzyme A (CoA) thioester (caffeoyl-CoA), to the amino group of an amino acid acceptor. frontiersin.org

In red clover, for example, a hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT) has been identified that synthesizes clovamide (N-caffeoyl-L-DOPA). This enzyme can transfer various hydroxycinnamic acids (p-coumaric, caffeic, or ferulic) from their CoA thioesters to the amino groups of several aromatic amino acids, including L-DOPA, L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.org It is highly probable that a similar transferase enzyme is responsible for conjugating caffeoyl-CoA with L-aspartic acid to form this compound. The availability of the specific amino acid substrate within the cell likely plays a major role in determining the final product. frontiersin.org

Table 1: Example of a Related Acyl-CoA Transferase Involved in N-Phenylpropenoyl-L-Amino Acid Synthesis Data based on research on red clover HDT. frontiersin.org

| Enzyme | Class | Donor Substrate (Example) | Acceptor Substrate (Example) | Product (Example) |

|---|---|---|---|---|

| Hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT) | BAHD acyl-CoA transferase | Caffeoyl-CoA | L-3,4-dihydroxyphenylalanine (L-DOPA) | Clovamide |

Exogenous Biotransformation and Degradation Pathways (Non-Human)

Once formed, this compound can be modified or broken down, particularly by microbial action. These pathways are distinct from its endogenous biosynthesis.

Studies suggest that N-phenylpropenoyl-L-amino acids, including this compound, undergo microbial degradation. researchgate.netnih.gov This process can lead to their transformation back into their constituent phenolic acids. researchgate.netnih.gov The initial step in the microbial degradation of such compounds is often the hydrolysis of the peptide or amide bond. For instance, the microcystinase MlrA, a microbial enzyme, is known to cleave a peptide bond in microcystin-LR to initiate its degradation. nih.gov A similar hydrolytic action by microbial enzymes would break the amide bond in this compound, releasing caffeic acid and L-aspartic acid.

Research indicates that significant metabolic transformations of N-phenylpropenoyl-L-amino acids occur on the phenylpropanoid (caffeoyl) portion of the molecule rather than through conjugation with glucuronides or sulfates. nih.govresearchgate.net The primary metabolic pathways investigated are O-methylation and reduction. nih.govresearchgate.net

O-Methylation: This process involves the addition of a methyl group to one or both of the hydroxyl groups on the catechol ring of the caffeic acid moiety. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. wikipedia.orgbiorxiv.org Two key enzymes in this pathway are Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT). oup.com CCoAOMT primarily methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA, while COMT can methylate free caffeic acid and other downstream precursors. oup.comrsc.org This methylation alters the molecule's properties, such as solubility. wikipedia.org

Table 2: Key Enzymes in the O-Methylation of Caffeoyl Moieties

| Enzyme | Abbreviation | Function | Substrate Example |

|---|---|---|---|

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Catalyzes the 3-O-methylation of caffeoyl-CoA. oup.com | Caffeoyl-CoA |

| Caffeic acid O-methyltransferase | COMT | Catalyzes the O-methylation of caffeic acid and related compounds. oup.com | Caffeic acid, 5-hydroxyferulic acid |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating N-Caffeoyl-L-aspartic acid from other compounds within a sample. The choice between ultra-high-performance and high-performance systems depends on the required resolution, speed, and sensitivity of the analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) stands out for its high resolution and rapid analysis times, making it highly suitable for the analysis of this compound. This technique utilizes columns with smaller particle sizes, leading to enhanced separation efficiency. In a significant application, UHPLC coupled with diode array detection (DAD) and high-resolution mass spectrometry was employed to identify and quantify phenolic compounds, including this compound, in cocoa beans. The improved sensitivity and speed of UHPLC systems are beneficial for high-throughput screening of various plant-based matrices.

| Parameter | Typical Setting for Phenolic Analysis |

| Column | Reversed-phase C18 (sub-2 µm particle size) |

| Mobile Phase | Gradient of acidified water and acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | Diode Array Detector (DAD) & Mass Spectrometry (MS) |

| Analysis Time | < 15 minutes |

Conventional High-Performance Liquid Chromatography (HPLC) methods remain robust and widely accessible for the routine analysis of this compound and related compounds. HPLC is often coupled with UV-Vis or mass spectrometry detectors for the separation and quantification of N-phenylpropenoyl-L-amino acids. Due to the polar nature of amino acids and their derivatives, specific HPLC methods have been developed. For instance, ion-pair chromatography using reagents like perfluoropentanoic acid (NFPA) or trifluoroacetic acid (TFA) can be used to achieve separation on C18 columns. thermofisher.com For the analysis of the L-aspartic acid moiety, pre-column derivatization with chiral reagents can be employed to separate enantiomers and improve detection. nih.gov

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of this compound. Various ionization techniques and mass analyzers are used to obtain detailed molecular information.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound. When coupled with high-resolution mass spectrometry (HRMS), it provides highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule. Multi-stage tandem mass spectrometry (MSn) allows for detailed fragmentation studies to elucidate the compound's structure. nih.gov ESI can be operated in both positive and negative ionization modes to maximize the information obtained. nih.gov

| ESI Source Parameter | Typical Value (Positive Mode) | Typical Value (Negative Mode) |

| Source Voltage | 3.5 kV | -5 kV |

| Source Temperature | 300 °C | 300 °C |

| Sheath Gas Flow | 35 arbitrary units | 35 arbitrary units |

| Capillary Voltage | 3 V | -33 V |

| Capillary Temperature | 350 °C | 350 °C |

Data adapted from typical parameters used in metabolomic profiling of related compounds. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the definitive method for both identifying and quantifying this compound. windows.net LC separates the compound from the sample matrix, after which MS provides mass information. windows.net For structural elucidation, the fragmentation pattern is key. The protonated molecule ([M+H]⁺) of this compound appears at an m/z of 296. nih.govnih.gov Its fragmentation in MS/MS experiments typically involves the cleavage of the amide bond, resulting in fragments that correspond to the caffeoyl and aspartic acid moieties, confirming the compound's identity. This technique is sensitive enough to quantify the compound in biological fluids, such as human urine, following the consumption of products like cocoa.

| Parameter | Details | Source |

| MS Type | LC-MS | nih.gov |

| MS Level | MS2 | nih.gov |

| Precursor Ion | [M+H]⁺ | nih.gov |

| Precursor m/z | 296 | nih.govnih.gov |

| Instrument Type | Quadrupole Ion Trap (QIT) | nih.gov |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Ionization Mode | Positive | nih.gov |

Direct analysis of intact this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The compound is non-volatile due to its polar nature and relatively high molecular weight. However, GC-MS is a powerful technique for analyzing its constituent parts or related compounds after a chemical derivatization step. sigmaaldrich.com Derivatization converts non-volatile molecules into more volatile derivatives suitable for GC analysis. For example, the hydrolysis products of this compound—caffeic acid and L-aspartic acid—can be analyzed by GC-MS following derivatization techniques like silylation or esterification. pjps.pk Silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the active hydrogens on the amino and carboxylic acid groups of L-aspartic acid, making it amenable to GC-MS analysis. sigmaaldrich.com

Spectrophotometric and Voltammetric Techniques

Spectrophotometric and voltammetric methods offer sensitive and reliable approaches for the detection and quantification of phenolic compounds like this compound. These techniques capitalize on the compound's unique electrochemical and light-absorbing properties imparted by the caffeoyl moiety.

UV-Vis spectrophotometry is a fundamental analytical technique employed for the quantification of compounds containing chromophores. In this compound, the caffeoyl group, a derivative of cinnamic acid, is the primary chromophore responsible for its characteristic UV absorption. The extended system of conjugated double bonds in the aromatic ring and the propenoic acid side chain allows for the absorption of ultraviolet light.

While specific UV absorption maxima (λmax) for this compound are not extensively documented in readily available literature, the analysis of its constituent parts and similar compounds provides valuable insights. The UV absorption of the caffeoyl moiety is central to its detection. For instance, in the high-performance liquid chromatography (HPLC) analysis of caffeic acid and its derivatives, a detection wavelength of 321 nm has been effectively used jfda-online.com. Furthermore, studies on other caffeoyl derivatives, such as caffeoyl-CoA, have shown a characteristic absorption peak at 346 nm researchgate.net. The total dihydroxycinnamic acid content in plant extracts, which includes caffeoyl derivatives, can be determined colorimetrically by reading the absorbance at 525 nm after reaction with Arnow's reagent semanticscholar.org. Given these data, it is anticipated that the UV spectrum of this compound would exhibit significant absorbance in the 320-350 nm range, making UV spectrophotometry, particularly when coupled with a separation technique like HPLC, a powerful tool for its quantification.

Table 1: UV Detection Wavelengths for Caffeic Acid and Related Compounds

| Compound/Method | Detection Wavelength (nm) | Source |

| Caffeic Acid (HPLC) | 321 | jfda-online.com |

| Caffeoyl-CoA | 346 | researchgate.net |

| Total Dihydroxycinnamic Derivatives (Colorimetric) | 525 | semanticscholar.org |

Voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where voltage is varied. It is particularly well-suited for the analysis of electroactive compounds, including phenolic compounds like this compound. The dihydroxy-substituted aromatic ring of the caffeoyl group is readily oxidizable, providing a distinct electrochemical signature.

The electrochemical behavior of caffeic acid and its derivatives is characterized by the oxidation of the catechol group. This process typically involves a reversible two-electron, two-proton transfer, leading to the formation of the corresponding o-quinone scielo.br. The oxidation potential is a key parameter that can be used for identification and quantification. Studies on caffeic acid amides have shown that while the core electrochemical behavior is retained from the caffeic acid moiety, the nature of the amide linkage can influence the complexity of the voltammograms rsc.orgrsc.org.

Differential Pulse Voltammetry (DPV) is a particularly sensitive voltammetric technique that has been successfully applied to the determination of caffeic acid in various samples, including red wine nih.govdaneshyari.com. This method offers low detection limits, often in the micromolar to nanomolar range, and can be employed with various modified electrodes to enhance sensitivity and selectivity nih.govmdpi.com. The electrochemical oxidation of this compound is expected to occur at the catechol moiety, and its voltammetric analysis would likely yield a response similar to that of other caffeic acid derivatives. This makes voltammetry a promising and rapid method for its direct quantification in complex samples.

Table 2: Voltammetric Analysis of Caffeic Acid

| Technique | Key Findings | Source |

| Cyclic Voltammetry | Reversible two-electron, two-proton oxidation of the catechol group to o-quinone. | scielo.br |

| Differential Pulse Voltammetry | Highly sensitive quantification with low detection limits (micromolar to nanomolar). | nih.govdaneshyari.com |

| Modified Electrodes | Enhanced sensitivity and selectivity for caffeic acid detection. | nih.govmdpi.com |

Isotopic Labeling and Detection Strategies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to achieve highly accurate quantification. The use of stable isotopes provides a non-radioactive means to label compounds of interest.

Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard method for quantitative analysis due to its high precision and accuracy. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and analysis, effectively compensating for any sample loss or matrix effects.

The quantification is based on measuring the ratio of the unlabeled analyte to the labeled internal standard, typically using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). While a specific SIDA method for this compound is not detailed in the reviewed literature, the principles of the technique are broadly applicable. For instance, stable isotope-labeling has been used to study the oxidative coupling of caffeic acid, demonstrating the feasibility of incorporating stable isotopes into this molecule nih.gov.

The development of a SIDA method for this compound would involve the synthesis of an isotopically labeled analog, for example, containing ¹³C or ¹⁵N atoms. This labeled compound would then be used as an internal standard for its precise quantification in complex biological or food matrices by LC-MS/MS. This approach would offer superior accuracy compared to conventional calibration methods, making it ideal for rigorous research and quality control applications.

Biological Activities and Underlying Mechanisms in Vitro and in Vivo Animal Models

Antioxidant Mechanisms

N-Caffeoyl-L-aspartic acid demonstrates notable antioxidant properties through its ability to scavenge free radicals and mitigate oxidative stress. These activities are largely attributed to its chemical structure, which features a caffeoyl group attached to an L-aspartic acid moiety. smolecule.com

Free Radical Scavenging Capabilities

The free radical scavenging capacity of this compound is a key aspect of its antioxidant activity. smolecule.com This is due to the presence of phenolic hydroxyl groups in its structure which can donate hydrogen atoms to neutralize free radicals. mdpi.comresearchgate.net Studies have shown that N-caffeoyl amide derivatives exhibit higher radical scavenging activity than their N-feruloyl counterparts. mdpi.com The radical scavenging activity of caffeic acid amides is enhanced by an increasing number of hydroxyl groups or catechol moieties, as well as the presence of other hydrogen-donating groups like -NH and -SH. researchgate.net

Various assays are employed to quantify the radical scavenging abilities of compounds like this compound. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.netnih.gov For instance, the DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. researchgate.net The ABTS assay, on the other hand, measures the capacity of a compound to scavenge the ABTS radical cation. csic.es

In a study on cocoa shell phenolic compounds, this compound was identified as one of the key components. nih.gov While specific IC50 values for this compound's radical scavenging activity are not always detailed in isolation, the broader class of caffeic acid amides has been shown to be potent. For example, one study synthesized a series of N-hydroxycinnamoyl amino acid amide ethyl esters and found that the N-caffeoyl derivatives had superior radical scavenging activity, with one compound exhibiting an IC50 value of 18.6 µM. mdpi.com

Table 1: Radical Scavenging Assays

| Assay | Principle |

|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. researchgate.net |

| ABTS Assay | Measures the capacity of a compound to scavenge the ABTS radical cation, which is decolorized in the process. csic.es |

| FRAP Assay | Measures the ferric reducing antioxidant power of a compound. csic.es |

| ORAC Assay | Measures the oxygen radical absorbance capacity, quantifying the ability to quench peroxyl radicals. semanticscholar.org |

Mitigation of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov this compound contributes to the mitigation of oxidative stress by protecting cells from damage induced by these reactive species. smolecule.com

In cellular models, phenolic compounds from sources like cocoa shell, which contain this compound, have been shown to counteract oxidative stress induced by agents like tert-butyl hydroperoxide (t-BHP). nih.gov This protective effect involves preserving the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

The underlying mechanism for this protective effect involves the activation of the NF-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Activation of Nrf2 leads to the increased expression of various antioxidant proteins that protect against oxidative damage. nih.govmdpi.com For example, 5-Caffeoylquinic acid, a related compound, has been shown to increase the nuclear translocation of Nrf2 and subsequently enhance the expression of downstream antioxidant proteins like hemeoxygenase-1 (HO-1) and glutamate (B1630785) cysteine ligase (GCL). nih.gov

Anti-inflammatory Pathways

This compound also exhibits significant anti-inflammatory properties by modulating key inflammatory pathways, reducing nitric oxide synthesis, and inhibiting the expression of inducible nitric oxide synthase (iNOS).

Modulation of Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. frontiersin.org this compound and related compounds can modulate inflammatory pathways, contributing to their potential health benefits. smolecule.com

A key pathway in inflammation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.comfrontiersin.org Overactivation of NF-κB contributes to the pathogenesis of inflammatory diseases. mdpi.com Caffeic acid and its derivatives have been shown to inhibit NF-κB activation. frontiersin.orgcellmolbiol.org This inhibition can occur without the degradation of the cytoplasmic NF-κB inhibitory protein IκBα. cellmolbiol.org By suppressing the NF-κB pathway, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. frontiersin.orgfrontiersin.org

Another important inflammatory mediator is cyclooxygenase-2 (COX-2). Caffeic acid has been demonstrated to inhibit the transcriptional activity of the COX-2 gene. frontiersin.orgcellmolbiol.org

Reduction of Nitric Oxide Synthesis

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, excessive production of NO by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage. jst.go.jpmdpi.com

This compound and its parent compound, caffeic acid, have been shown to inhibit the production of nitric oxide in inflammatory conditions. frontiersin.orgnih.gov Studies on analogues of clovamide, a related N-caffeoyl derivative, have demonstrated a reduction in NO generation in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Interestingly, research suggests that the dihydroxyl group of the catechol moiety in the caffeic acid residue is not essential for the reduction of nitric oxide synthesis. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

The reduction in nitric oxide synthesis by this compound and related compounds is directly linked to their ability to inhibit the expression of the iNOS enzyme. frontiersin.orgnih.gov

In studies using macrophage cell lines, caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, was found to inhibit iNOS gene expression. cellmolbiol.org Similarly, synthetic analogues of clovamide have been shown to suppress the expression of iNOS in LPS-induced BV2 cells. jst.go.jpnih.gov This inhibition of iNOS expression prevents the overproduction of NO, thereby mitigating the inflammatory response. jst.go.jp The inhibition of iNOS is a key mechanism through which these compounds exert their anti-inflammatory effects. frontiersin.orgcellmolbiol.org

Table 2: Anti-inflammatory Mechanisms

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Modulation of Inflammatory Pathways | Inhibition of signaling cascades that promote inflammation. | NF-κB, COX-2, TNF-α, Interleukins frontiersin.orgmdpi.comfrontiersin.orgcellmolbiol.org |

| Reduction of Nitric Oxide Synthesis | Decreased production of the pro-inflammatory mediator nitric oxide. frontiersin.orgnih.gov | Nitric Oxide (NO) frontiersin.orgnih.gov |

| Inhibition of iNOS Expression | Suppression of the gene and protein expression of the enzyme responsible for high-output NO production during inflammation. frontiersin.orgcellmolbiol.orgjst.go.jpnih.gov | Inducible Nitric Oxide Synthase (iNOS) frontiersin.orgcellmolbiol.orgjst.go.jpnih.gov |

Interaction with Cellular Signaling Pathways (e.g., cAMP, Akt, ERK kinase)

This compound and its parent compound, caffeic acid, have been shown to modulate several key cellular signaling pathways involved in a multitude of physiological processes.

Research on caffeic acid, from which this compound is derived, has demonstrated its influence on pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Caffeic acid has been found to increase cAMP levels, which in turn can facilitate the phosphorylation of various proteins. researchgate.net This upregulation of cAMP is a crucial mechanism in several cellular responses. researchgate.netnih.gov

Furthermore, studies have indicated that caffeic acid can inhibit the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). researchgate.netnih.gov The Akt signaling pathway is a major regulator of cell cycle and proliferation. nih.gov By suppressing the phosphorylation of Akt and ERK, caffeic acid can influence these fundamental cellular processes. researchgate.netnih.gov The modulation of these pathways, including the Wnt/mitogen-activated protein kinase (MAPK) signaling pathway, can affect the post-translational modification of transcription factors like MITF. nih.gov

While much of the detailed mechanistic work has been conducted on its parent compound, the structural similarity suggests that this compound may exert similar effects on these critical signaling cascades.

Enzyme Inhibition Activities

This compound has demonstrated inhibitory effects on specific enzymes, highlighting its potential role in metabolic regulation and tissue remodeling.

Alpha-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion. smolecule.com The inhibition of this enzyme can slow down the absorption of glucose. nih.gov Studies comparing various caffeic and tartaric acid derivatives have shown that the degree of caffeoyl substitution can influence the inhibitory activity against α-glucosidase. frontiersin.org While some derivatives show potent inhibition, the specific inhibitory capacity of this compound warrants further detailed investigation to quantify its efficacy relative to other related compounds. frontiersin.orgmdpi.comeuropeanreview.org

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes crucial for the degradation of the extracellular matrix. iiarjournals.org Dysregulation of MMPs, particularly MMP-2 and MMP-9 (also known as gelatinases), is implicated in various pathological processes, including tumor invasion and metastasis. iiarjournals.orgnih.gov

Caffeic acid and its derivatives have been shown to inhibit the activity of both MMP-2 and MMP-9. iiarjournals.orgresearchgate.net The inhibitory mechanism is thought to involve the chelation of the zinc ion essential for the enzymes' catalytic activity. iiarjournals.org Specifically, derivatives of caffeic acid have been designed to fit into the active sites of MMP-2 and MMP-9, thereby blocking their proteolytic functions. iiarjournals.orgnih.govnih.gov This inhibition of MMP-2 and MMP-9 by caffeic acid amides and other derivatives suggests a potential role in modulating processes dependent on extracellular matrix remodeling. iiarjournals.orgresearchgate.net

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Target | Observed Effect | Relevant Compounds |

| Cellular Signaling | cAMP Pathway | Upregulation of cAMP levels | Caffeic Acid researchgate.netnih.gov |

| Akt Pathway | Inhibition of Akt phosphorylation | Caffeic Acid researchgate.netnih.gov | |

| ERK Pathway | Inhibition of ERK phosphorylation | Caffeic Acid researchgate.netnih.gov | |

| Enzyme Inhibition | Alpha-Glucosidase | Inhibition of enzyme activity | This compound, Caffeic and Tartaric Acid Derivatives smolecule.comfrontiersin.org |

| MMP-2 | Inhibition of proteolytic activity | Caffeic Acid and its derivatives iiarjournals.orgresearchgate.netnih.gov | |

| MMP-9 | Inhibition of proteolytic activity | Caffeic Acid and its derivatives iiarjournals.orgresearchgate.net | |

| Antimicrobial | Bacillus subtilis | Antibacterial activity | Caffeic Acid Amides researchgate.net |

| Escherichia coli | Antibacterial activity | Cinnamoyl Amide of Amino Acid Derivatives researchgate.net | |

| Saccharomyces cerevisiae | Antifungal activity | Cinnamoyl Amide of Amino Acid Derivatives researchgate.net | |

| Anti-adhesive | Helicobacter pylori | Potential to interfere with adhesion | General anti-adhesive strategies for H. pylori nih.govnih.gov |

Antimicrobial and Anti-adhesive Properties

Beyond its interactions with cellular machinery and enzymes, this compound and its chemical relatives exhibit properties that can counteract pathogenic microorganisms.

Anti-adhesive Effects Against Pathogens (e.g., Helicobacter pylori)

The adhesion of pathogenic bacteria to host tissues is a critical first step in the infection process. Strategies to prevent this adhesion are being explored as an alternative to antibiotics. nih.gov While direct studies on the anti-adhesive properties of this compound against Helicobacter pylori are not extensively detailed, the general principle of using various molecules to block bacterial adhesins is a recognized approach. nih.govnih.gov Given the known antimicrobial activities of related phenolic compounds, investigating the potential of this compound to interfere with H. pylori adhesion presents a promising area for future research.

General Antimicrobial Potency

Cinnamic acid and its derivatives, a class to which this compound belongs, are recognized for their antimicrobial properties. researchgate.netasianpubs.org Various synthesized cinnamoyl amides of amino acid derivatives have demonstrated activity against a range of microorganisms. researchgate.netasianpubs.org For instance, certain caffeic acid amides have shown considerable antibacterial activity against Bacillus subtilis. researchgate.net Furthermore, cinnamoyl amides of amino acid derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts like Saccharomyces cerevisiae. researchgate.netasianpubs.org These findings underscore the potential of this class of compounds as broad-spectrum antimicrobial agents.

Structure Activity Relationship Sar Studies

Influence of Amino Acid Backbone on Bioactivity

For instance, in studies investigating the anti-adhesive properties of N-phenylpropenoyl-L-amino acids (NPAs) against Helicobacter pylori, the nature of the amino acid was found to be crucial. The high polarity conferred by the amino acid component is a prerequisite for this specific activity. researchgate.net The dicarboxylic nature of aspartic acid makes N-caffeoyl-L-aspartic acid one of the most abundant and polar NPAs found in natural sources like cocoa. researchgate.net This suggests that the amino acid backbone is not merely a scaffold but an active participant in dictating the molecule's biological targeting and effectiveness. The free amino acids themselves, such as aspartic acid, are known to have various physiological roles, and when conjugated to a caffeoyl group, they form a novel entity with distinct activities. ufmg.br

Role of Caffeoyl Moiety Structural Features

The caffeoyl group, a derivative of caffeic acid, is the primary pharmacophore responsible for many of the compound's biological effects. Its structural details, including hydroxylation patterns and stereochemistry, are pivotal.

Importance of Dihydroxylation and Methoxylation on Specific Activities

The presence of two adjacent hydroxyl groups (dihydroxylation) on the phenyl ring of the caffeoyl moiety is essential for certain bioactivities. Research on the anti-adhesive effects of NPAs against H. pylori has demonstrated that dihydroxylation of this aromatic part of the molecule is necessary for the compound to be active. researchgate.net This catechol structure is a common feature in many polyphenols with potent antioxidant and enzyme-inhibitory activities.

Conversely, the modification of these hydroxyl groups, such as through methoxylation, has been shown to diminish bioactivity. Studies indicate that methoxylation of the caffeoyl moiety leads to a decrease in the anti-adhesive activity against H. pylori. researchgate.net This highlights the significance of the free catechol group for the interaction with biological targets. The processes of hydroxylation and methoxylation are key determinants of the chemical properties of phenylpropanoids, influencing their bioactivity. nih.govmdpi.com While methylation can sometimes increase the stability and bioavailability of flavonoids, in the context of the specific anti-adhesive action of this compound, it appears to be detrimental. oup.com

Stereochemical Considerations (e.g., (E)-configuration)

The geometric configuration of the double bond in the propenoyl linker of the caffeoyl moiety is another critical structural aspect. The compound is specifically designated as N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)-L-aspartic acid, indicating that the more stable (E)-isomer (trans-isomer) is the naturally occurring and active form. ncats.ionih.gov This stereochemistry defines the spatial arrangement of the molecule, which is crucial for its proper fit into the binding sites of enzymes or receptors. The rigid (E)-configuration ensures a specific orientation of the catechol ring relative to the amino acid backbone, which is likely essential for its biological interactions, such as the demonstrated interaction with the H. pylori adhesin BabA. researchgate.net

Comparative Analysis with Other Caffeoyl Derivatives and Phenolamides

Comparing this compound with other similar compounds further clarifies its unique structure-activity profile.

N-phenylpropenoyl-L-amino acids (NPAs): Within the NPA family, this compound is often a predominant compound, for example in cocoa. researchgate.net Its activity can be contrasted with other NPAs like N-coumaroyl-L-aspartic acid. The key difference lies in the caffeoyl versus the coumaroyl moiety; the latter possesses only one hydroxyl group on the phenyl ring. Given that dihydroxylation is crucial for activities like H. pylori anti-adhesion, this compound is expected to be more potent in this regard than its coumaroyl counterpart. researchgate.net

Clovamide (N-caffeoyl-L-DOPA): Clovamide is another prominent phenolamide found in cocoa and other plants. nih.gov It shares the N-caffeoyl group but is conjugated to L-3,4-dihydroxyphenylalanine (L-DOPA) instead of aspartic acid. Both the caffeoyl and L-DOPA moieties contain a catechol group, making clovamide a highly potent antioxidant. nih.gov While both compounds are effective, the difference in their amino acid backbones (a dicarboxylic acid vs. an aromatic amino acid) likely leads to different polarity, solubility, and ultimately, varied bioavailabilities and potencies in different biological systems. researchgate.net

Other Phenolamides: Phenolamides are a broad class of compounds formed by the conjugation of hydroxycinnamic acids to amines. mdpi.comnih.gov The bioactivity of phenolamides is highly dependent on both the phenolic acid and the amine component. For example, replacing the aspartic acid with a polyamine like spermine (B22157) or putrescine results in phenolamides with different biological activities. mdpi.comnih.gov The acidic nature of the aspartic acid in this compound contrasts with the basic nature of polyamine-based phenolamides, leading to significant differences in their physicochemical properties and biological targets.

Table 1: Structure-Activity Relationship Summary for this compound

| Feature | Importance for Bioactivity (e.g., H. pylori anti-adhesion) | Reference |

|---|---|---|

| Amino Acid Backbone | ||

| L-Aspartic Acid | Confers high polarity, which is a prerequisite for activity. Influences solubility. | smolecule.comresearchgate.net |

| Caffeoyl Moiety | ||

| Dihydroxylation (Catechol) | Essential for activity. | researchgate.net |

| Methoxylation | Decreases activity. | researchgate.net |

| (E)-Stereochemistry | Defines the specific spatial conformation, likely required for receptor/enzyme binding. | researchgate.netncats.ionih.gov |

| Overall Polarity | ||

| High Polarity | Critical for biological efficacy. | researchgate.net |

Chemical Synthesis and Derivatization

Synthetic Routes for N-Caffeoyl-L-Aspartic Acid

The creation of this compound can be achieved through established chemical pathways and innovative enzymatic strategies.

The primary method for the chemical synthesis of this compound involves the formation of an amide bond between the amino group of L-aspartic acid and the carboxylic acid group of caffeic acid. This is typically achieved by activating the carboxylic acid of caffeic acid to make it more reactive towards the amine.

A common approach is the reaction of L-aspartic acid with caffeoyl chloride or caffeic acid in the presence of a base like triethylamine, which facilitates the amide bond formation. mdpi.com More sophisticated methods employ coupling reagents to promote this reaction with higher efficiency and fewer side products. Techniques analogous to solid-phase peptide synthesis are often adapted for this purpose. For instance, coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIC (N,N'-Diisopropylcarbodiimide) are used to activate the caffeic acid, which then readily reacts with the amino acid. nih.gov This method is versatile and can be applied to synthesize a variety of caffeoyl-amino acid conjugates. nih.gov

The general steps for such a synthesis can be outlined as follows:

Protection of reactive functional groups on both the caffeic acid (hydroxyl groups) and L-aspartic acid (carboxyl groups) that are not involved in the amide bond formation.

Activation of the carboxylic acid of the protected caffeic acid using a coupling reagent.

Reaction of the activated caffeic acid with the protected L-aspartic acid in the presence of a base.

Deprotection of the functional groups to yield the final product, this compound.

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. These biocatalytic approaches often proceed under milder reaction conditions and can exhibit high regio- and stereoselectivity, which is particularly advantageous when working with chiral molecules like L-aspartic acid.

One promising enzymatic route involves the use of phenolic acid transferases . These enzymes can catalyze the transfer of a caffeoyl group from a donor molecule to the amino group of L-aspartic acid. mdpi.com Another class of enzymes, the 4-coumarate: CoA ligases (4CL) , which belong to the ANL superfamily, have been shown to be effective. These enzymes activate carboxylic acids, such as caffeic acid, by forming an acyl-AMP intermediate with ATP. This activated intermediate can then be attacked by the amino group of an amino acid to form the desired amide bond. mdpi.com

More recently, promiscuous hydrolases/acyltransferases have been explored for the synthesis of hydroxycinnamic acid amides. researchgate.net These enzymes, which can function in aqueous environments, offer a more environmentally friendly approach by reducing the need for organic solvents. researchgate.net For example, hydrolases from organisms like Mycobacterium smegmatis have demonstrated the ability to synthesize amides, presenting a potential pathway for the synthesis of this compound. researchgate.net

Synthesis of Analogues for Structure-Activity Relationship Investigations

To understand how the structure of this compound relates to its biological activity, researchers synthesize a variety of analogues. These structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule and observing the effect on a specific biological function, such as antioxidant or enzyme-inhibiting activity. nih.gov

The synthesis of these analogues generally follows the same chemical coupling methods described for this compound itself. The variation comes from using different starting materials. For example, to investigate the role of the amino acid moiety, caffeic acid can be coupled with different amino acids. To probe the importance of the caffeoyl group, derivatives of caffeic acid (e.g., ferulic acid, p-coumaric acid) can be used. nih.gov

Key findings from SAR studies on related caffeoyl-amino acid conjugates include:

The dihydroxy arrangement on the caffeoyl group is often crucial for potent antioxidant and matrix metalloproteinase (MMP) inhibitory activities. researchgate.net

The type of amino acid conjugated to caffeic acid significantly influences the biological activity. For instance, the polarity of the amino acid can be a prerequisite for certain activities. tum.de

Modifications to the catechol moiety of caffeic acid and the functional groups of the amino acid can modulate anti-inflammatory properties. nih.gov

The number of caffeoyl groups can play a crucial role in the free radical scavenging activities of related compounds. researchgate.net

For example, a study on caffeoyl-amino acidyl-hydroxamic acid derivatives found that caffeoyl-prolyl-hydroxamic acid exhibited excellent antioxidant and tyrosinase inhibitory activity. nih.gov Another study synthesized various N-hydroxycinnamoyl amino acid amide ethyl esters and found that the N-caffeoyl derivatives had higher radical scavenging activity than the N-feruloyl derivatives. mdpi.com These studies highlight the importance of the catechol structure of the caffeic acid portion for antioxidant capacity.

Emerging Research Frontiers and Future Perspectives

Elucidation of Complete Metabolic Pathways (Non-Human)

While the presence of N-Caffeoyl-L-aspartic acid in plants like Theobroma cacao is established, its complete metabolic journey within non-human biological systems remains largely uncharted. nih.govfrontiersin.org The biosynthesis of related hydroxycinnamic acid amides (HCAAs) typically involves the condensation of hydroxycinnamoyl-CoA thioesters with amines. frontiersin.org In plants, L-aspartic acid serves as a precursor to several other amino acids, highlighting its central role in metabolism. wikipedia.org Understanding how this compound is synthesized and subsequently broken down in these organisms is a critical next step. Future research will likely focus on identifying the specific enzymes and genetic pathways responsible for its formation and degradation. For instance, studies on related compounds like rosmarinic acid have begun to map out their biosynthetic pathways, providing a blueprint for investigating this compound. mdpi.com It is known that N-caffeoyl-L-amino acids can be hydrolyzed back to caffeic acid and the corresponding amino acid, suggesting that one metabolic route may involve the cleavage of the amide bond. ufmg.br

Comprehensive In Vivo Animal Model Studies for Efficacy and Mechanisms

The promising in vitro biological activities of this compound, such as its antioxidant and anti-inflammatory effects, necessitate comprehensive validation in living organisms. smolecule.com Future research will increasingly rely on in vivo animal models to assess the efficacy and elucidate the mechanisms of action of this compound. These studies are crucial for understanding how this compound behaves in a complex physiological environment, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Animal models will be instrumental in investigating the therapeutic potential of this compound for various conditions. For example, building on the known neuroprotective and anticancer effects of its parent compound, caffeic acid, studies could explore the efficacy of this compound in models of neurological disorders and cancer. nih.govmdpi.com Such research would aim to identify the specific molecular targets and signaling pathways modulated by the compound in a whole-organism context.

Exploration of Novel Biological Targets and Signaling Pathways

Current knowledge suggests that this compound and related compounds exert their effects through various mechanisms, including the modulation of inflammatory and antioxidant pathways. For instance, caffeic acid has been shown to interact with key signaling molecules like NF-κB, STAT3, and the Nrf2/ARE pathway. nih.govmdpi.comfrontiersin.org A significant frontier for future research is the identification of novel biological targets and signaling pathways specifically affected by this compound.

The conjugation of caffeic acid with L-aspartic acid may confer unique biological properties, allowing it to interact with targets that are not affected by caffeic acid alone. ontosight.ai Advanced techniques such as proteomics and transcriptomics will be invaluable in screening for these novel interactions. Researchers will likely investigate its impact on a wide range of cellular processes, including cell proliferation, apoptosis, and angiogenesis, to uncover new therapeutic applications. For example, studies on similar compounds like N-trans-ρ-caffeoyl tyramine (B21549) have revealed its ability to suppress inflammatory pathways, providing a starting point for investigating the specific effects of the L-aspartic acid conjugate. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound and its metabolites in complex biological and food matrices are essential for advancing research. While methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are currently used, there is a continuous need for more sensitive and specific analytical techniques. frontiersin.orgunime.it The development of advanced analytical methods will enable the detection of trace amounts of the compound and its metabolic byproducts in tissues, plasma, and urine.

Future advancements may include the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations, as well as high-resolution mass spectrometry for more accurate identification of unknown metabolites. acs.org The development of specific antibodies for use in immunoassays could also provide a rapid and high-throughput method for quantifying this compound in a large number of samples. Furthermore, techniques like charged aerosol detection (CAD) are being explored as alternatives to traditional derivatization procedures for amino acid analysis. nih.gov

Potential for Derivatization to Enhance Bioactivity or Specificity

Chemical modification of this compound through derivatization presents an exciting avenue for enhancing its therapeutic properties. By adding or modifying functional groups, researchers can potentially improve its bioactivity, bioavailability, and target specificity. For example, esterification of the carboxylic acid group could alter its solubility and ability to cross cell membranes. smolecule.com

Q & A

Q. What are the established methods for synthesizing N-Caffeoyl-L-aspartic acid, and how do they ensure enantiomeric purity?

this compound is typically synthesized via biocatalytic or chemical routes. Biocatalytic methods, such as enzymatic hydroamination, are favored for enantioselectivity. For example, aspartate ammonia-lyases or acyltransferases can catalyze the coupling of caffeic acid to L-aspartic acid under mild conditions, avoiding racemization . Chemical synthesis often involves activated esters (e.g., caffeoyl chloride) reacting with L-aspartic acid, but this requires chiral resolution steps. Validation via chiral HPLC or LC-HRMS is critical to confirm stereochemical integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in caffeic acid derivatives like this compound?

NMR (¹H and ¹³C) is used to confirm acylation sites and stereochemistry. Key signals include the caffeoyl group’s aromatic protons (δ 6.5–7.5 ppm) and the aspartic acid backbone’s α-proton (δ 4.2–4.5 ppm). 2D techniques (COSY, HSQC) map coupling between the caffeoyl and aspartic moieties, distinguishing regioisomers (e.g., N- vs. O-acylation). Comparative analysis with reference spectra in databases (e.g., Table 2 in ) ensures accuracy .

Q. What biosynthetic pathways produce N-caffeoylated amino acids in plants, and how can these inform laboratory synthesis?

In plants, caffeoyl-CoA ligase transfers caffeoyl groups to amino acids via acyltransferase enzymes. Metabolic engineering in heterologous systems (e.g., E. coli) can replicate this pathway by expressing genes like 4CL (4-coumarate-CoA ligase) and HCT (hydroxycinnamoyl transferase). Pathway optimization requires balancing cofactor (ATP, CoA) availability and enzyme kinetics .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of this compound to improve yield and scalability?

Kinetic modeling of enzyme-substrate interactions (e.g., Michaelis-Menten parameters) identifies rate-limiting steps. For instance, substrate inhibition by caffeic acid may necessitate fed-batch addition. Solvent engineering (e.g., aqueous-organic biphasic systems) enhances solubility of hydrophobic substrates. Process analytical technology (PAT), such as inline ¹H NMR, enables real-time monitoring .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent effects) or impurity profiles. Rigorous metabolite profiling (LC-HRMS) and orthogonal bioassays (e.g., enzymatic vs. cell-based) are essential. Meta-analyses of published data, weighted by methodological rigor (e.g., sample size, controls), can reconcile findings .

Q. How does this compound participate in metabolic networks, and what tools validate its role in vivo?

Isotopic tracing (¹³C-labeled caffeic acid or aspartic acid) tracks incorporation into metabolic intermediates. Knockout models (e.g., CRISPR-Cas9 targeting acyltransferases) or siRNA silencing in cell lines elucidate functional roles. Mass spectrometry imaging (MSI) localizes the compound in tissues, linking distribution to activity .

Q. What experimental designs mitigate confounding factors in studying this compound’s neuroprotective effects?

Randomized block designs control for batch effects in cell cultures. For in vivo studies, stratified randomization by age/sex reduces variability. Blinded analysis and inclusion of internal standards (e.g., deuterated analogs) in LC-MS workflows minimize technical bias. Multi-omics integration (transcriptomics, metabolomics) identifies off-target effects .

Methodological Considerations

- Data Validation : Use consensus standards (e.g., USP reference materials) for analytical calibration. Cross-validate NMR assignments with computational tools (ChemDraw, ACD/Labs) .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets. Document synthetic protocols in line with BRENDA enzyme kinetics guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.